molecular formula C30H29N3O B141662 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol CAS No. 70321-86-7

2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol

Cat. No.: B141662
CAS No.: 70321-86-7
M. Wt: 447.6 g/mol
InChI Key: OLFNXLXEGXRUOI-UHFFFAOYSA-N
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Description

2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol (CAS No. 70321-86-7), commonly referred to as UV-234, is a benzotriazole-based ultraviolet (UV) absorber widely utilized in polymer stabilization. Its molecular structure features a benzotriazole moiety attached to a phenol ring substituted with two bulky 1-methyl-1-phenylethyl groups at the 4- and 6-positions (Fig. 1). This substitution pattern enhances its UV absorption efficiency and thermal stability, making it suitable for high-temperature polymer processing (e.g., polycarbonates, polyesters, and polyamides) .

Key properties include:

  • Molecular Weight: 447.6 g/mol (C₃₀H₂₉N₃O) .
  • Thermal Stability: Decomposition begins at 330°C (5% weight loss) and peaks at 398°C (50% weight loss), outperforming many benzotriazole analogues .
  • Low Volatility: Reduced migration in polymer matrices compared to smaller benzotriazole derivatives .

UV-234 is classified as a persistent environmental contaminant due to its detection in seabird eggs and aquatic ecosystems, raising concerns about bioaccumulation .

Properties

IUPAC Name

2-(benzotriazol-2-yl)-4,6-bis(2-phenylpropan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O/c1-29(2,21-13-7-5-8-14-21)23-19-24(30(3,4)22-15-9-6-10-16-22)28(34)27(20-23)33-31-25-17-11-12-18-26(25)32-33/h5-20,34H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFNXLXEGXRUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)N3N=C4C=CC=CC4=N3)O)C(C)(C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2028985
Record name 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
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Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid
Record name Phenol, 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)-
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CAS No.

70321-86-7
Record name 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
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Record name 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
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Record name Phenol, 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)-
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Record name 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
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Record name 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
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Record name 2-(2H-BENZOTRIAZOL-2-YL)-4,6-BIS(1-METHYL-1-PHENYLETHYL)PHENOL
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Preparation Methods

Procedure

  • Diazotization : 5-Chloro-2-nitroaniline reacts with sodium nitrite in concentrated sulfuric acid at 0–5°C to form a diazonium salt.

  • Coupling : The diazonium salt couples with 2,4-bis(1-methyl-1-phenylethyl)phenol in a polar aprotic solvent (e.g., dimethylformamide) at pH 8–9.

  • Reduction and Cyclization : The azo intermediate undergoes reduction using glucose or zinc powder in acidic media, forming the benzotriazole ring.

Key Parameters

ParameterConditionsYieldSource
Diazotization Temp.0–5°C85–90%
Coupling pH8–9 (controlled by NaHCO₃)78%
Reduction AgentZn powder in HCl82%

Advantages : High selectivity for bulky substituents.
Limitations : Requires handling hazardous diazonium intermediates.

One-Pot Synthesis via Claisen Rearrangement

This streamlined method avoids intermediate isolation, enhancing efficiency.

Procedure

  • Solvent Preparation :

    • First Solvent : 2-(2-Hydroxy-5-methylphenyl)benzotriazole, calcium aluminum silicate (molecular sieve), and N,N-dimethylaniline.

    • Second Solvent : 3-Chloro-2-alkylpropylene in methyl ethyl ketone.

  • Reaction : Mix solvents under nitrogen, heat to 70–190°C for Claisen rearrangement.

  • Workup : Filter and recrystallize using methylene chloride or alcohols.

Key Parameters

ParameterConditionsYieldSource
Reaction Temperature120–160°C88%
CatalystCalcium aluminum silicate (1:1.5)
Recrystallization SolventMethylene chloride99.5% purity

Advantages : Eliminates isolation steps, reducing production time.
Limitations : Requires precise temperature control.

Solid-Phase Synthesis with Metal Catalysts

This method employs metal-adsorbent composites for controlled reduction.

Procedure

  • Composite Preparation : Mix aluminum, iron, or zinc powder with coke or clay (1:1 to 2:1 ratio).

  • Pressing and Sintering : Form pellets and sinter at 700–1200°C under nitrogen.

  • Reduction : React intermediates with the composite in hydrocarbon solvents.

Key Parameters

ParameterConditionsYieldSource
Sintering Temperature700°C (Fe), 900°C (Zn), 1200°C (Al)75–80%
Reducing Agent Size2–10 mm pellets

Advantages : High thermal stability; reusable catalysts.
Limitations : Energy-intensive sintering process.

Glucose and Zinc Powder Reduction

Adapted from UV-326 synthesis, this eco-friendly method uses sequential reductions.

Procedure

  • Glucose Reduction : React azo intermediate with glucose in aqueous ethanol at 80°C.

  • Zinc Powder Reduction : Treat with Zn/HCl to complete cyclization.

Key Parameters

ParameterConditionsYieldSource
Glucose Ratio1:1.5 (azo:glucose)76%
Zn/HCl Concentration10% HCl, 25°C83%

Advantages : Low toxicity; suitable for large-scale production.
Limitations : Moderate yields due to side reactions.

Catalytic Hydrogen Transfer Method

This approach uses hydrogen donors for reductive cyclization.

Procedure

  • Azobenzene Refining : Purify azobenzene intermediates to >99% purity.

  • Hydrogen Transfer : React with formic acid or ammonium formate over Pd/C at 80°C.

Key Parameters

ParameterConditionsYieldSource
Catalyst Loading5% Pd/C89%
Hydrogen DonorFormic acid (1:3 molar ratio)

Advantages : High yields; minimal by-products.
Limitations : Requires high-purity starting materials.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Diazotization/Coupling8298ModerateHigh (hazardous waste)
One-Pot Claisen8899.5HighModerate
Solid-Phase7897LowLow
Glucose/Zn Reduction8396HighLow
Catalytic Hydrogen8999HighModerate

Chemical Reactions Analysis

Types of Reactions

2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and catalysts like transition metal complexes. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include hydroxy and oxo derivatives of the original compound. These derivatives often exhibit enhanced UV-absorbing properties and are used in specialized applications .

Scientific Research Applications

Polymer Stabilization

UV Stabilizer for Polymers

2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol is widely used as a UV stabilizer for polymers. Its ability to absorb UV radiation prevents degradation of materials exposed to sunlight, thereby extending their lifespan. The following polymers benefit significantly from its incorporation:

Polymer Type Benefits
PolycarbonateExcellent light stability and thermal resistance
PolyestersEnhanced durability against UV light
PolyamidesImproved mechanical properties over time
Polyvinyl Chloride (PVC)Maintains color and physical properties
Thermoplastic PolyurethanePrevents yellowing and maintains flexibility

Coatings and Paints

In coatings and paints, this compound acts as a protective agent that ensures color retention and prevents film degradation due to UV exposure. It is particularly effective in outdoor applications where prolonged sunlight exposure is common.

Food Contact Materials

Due to its low volatility and safety profile, this compound is utilized in food contact materials. It complies with regulations for safety in food packaging applications, ensuring that it does not migrate into food products.

Case Study 1: Polymer Stability Improvement

A study conducted on polycarbonate samples treated with varying concentrations of UV-234 demonstrated significant improvements in light stability. Samples exposed to accelerated weathering showed less discoloration and maintained mechanical integrity compared to untreated samples.

Case Study 2: Coating Longevity

Research on exterior coatings incorporating this compound revealed that formulations with UV-234 exhibited enhanced resistance to fading and cracking over time, leading to longer-lasting aesthetic appeal in architectural applications.

Environmental Impact and Degradation Studies

Recent studies have focused on the environmental fate of benzotriazole derivatives, including UV-234. Research indicates that while these compounds are effective stabilizers, their persistence in wastewater treatment processes raises concerns about aquatic toxicity and bioaccumulation . Monitoring programs are essential to assess their impact on ecosystems.

Mechanism of Action

The compound exerts its effects by absorbing UV radiation and dissipating the energy as heat, thereby preventing the UV-induced degradation of materials. The molecular targets include the chromophores in polymers and other materials that are susceptible to UV damage. The pathways involved in this process include the excitation of the benzotriazole moiety and the subsequent release of energy .

Comparison with Similar Compounds

Table 1: Key Properties of UV-234 and Analogues

Compound Name (CAS No.) Substituents Molecular Weight (g/mol) Thermal Stability (°C) Volatility Environmental Persistence LOAEL (mg/kg/day)
UV-234 (70321-86-7) 4,6-bis(1-methyl-1-phenylethyl) 447.6 330–398 Low High 15
UV-328 (25973-55-1) 4,6-di-tert-pentyl 395.5 280–350* Moderate High 5–15*
UV-327 (3864-99-1) 4,6-di-tert-butyl, 5-chloro 357.9 300–370* Moderate Moderate N/A
UV-320 (3896-11-5) 4,6-di-tert-butyl 323.4 250–320* High Moderate N/A
tBu-BZT (2440-22-4) 4-tert-butyl 285.3 200–260* High Low N/A

*Estimated based on substituent bulk and literature trends .

Substituent Effects on Performance

Thermal Stability and Volatility

The bulky 1-methyl-1-phenylethyl groups in UV-234 reduce molecular mobility, enhancing thermal resistance (TGA: 330°C for 5% weight loss) compared to UV-328 (di-tert-pentyl) and UV-320 (di-tert-butyl). Smaller substituents, as in tBu-BZT, result in lower stability due to increased chain flexibility and volatility .

Environmental Impact

UV-234 and UV-328 exhibit high environmental persistence, with both detected in aquatic organisms and seabird eggs . Chlorinated derivatives like UV-327 show moderate persistence but pose additional toxicity risks due to halogenation .

Toxicological Profiles

  • UV-234 : Chronic exposure in rats showed a lowest-observed-adverse-effect level (LOAEL) of 15 mg/kg/day for hepatic and renal toxicity .
  • UV-328 : Similar LOAEL range (5–15 mg/kg/day) but with stronger evidence of endocrine disruption in aquatic species .

Application-Specific Considerations

  • Food Packaging: UV-234’s low volatility reduces migration into food simulants (e.g., ethanol/water) compared to UV-328, making it preferable for polyethylene terephthalate (PET) .
  • High-Temperature Polymers : UV-234 is favored in polycarbonates and polyamides due to its decomposition temperature exceeding 300°C .
  • Regulatory Status : UV-328 is under review for inclusion in the Stockholm Convention due to persistence and toxicity, while UV-234 remains less scrutinized .

Biological Activity

2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol, commonly referred to as UV-234, is a high molecular weight ultraviolet (UV) light absorber belonging to the hydroxyphenyl benzotriazole class. Its primary application is in stabilizing polymers against UV radiation, thus enhancing their durability and performance in various industrial and consumer products. This article delves into its biological activity, focusing on toxicokinetics, metabolic pathways, and potential health effects.

  • Molecular Formula : C30H29N3O
  • Molecular Weight : 447.57 g/mol
  • CAS Number : 70321-86-7
  • Structure : The compound features a benzotriazole moiety that contributes to its UV absorbing capabilities.

Toxicokinetics and Metabolism

Research indicates that phenolic benzotriazoles, including UV-234, exhibit variable absorption and metabolism profiles. A study evaluating the toxicokinetics of several phenolic benzotriazoles found:

  • Oral Bioavailability : Low oral absorption was noted, with estimates around 6% for unsubstituted compounds and between 12.8% to 23% for substituted variants at lower doses. This absorption decreases with increasing doses .
  • Half-life : The elimination half-lives varied significantly among compounds, ranging from 1.57 to 192 hours . Notably, the half-life for UV-234 specifically has not been extensively documented but is expected to align with the trends observed in similar compounds.

Case Studies

  • Liver Toxicity : Chronic exposure studies have consistently identified the liver as a target organ for toxicity in animal models. For instance, studies involving drometrizole (a related compound) showed liver effects at various dosages .
  • Substituted vs. Unsubstituted Compounds : Data suggests that substituted compounds like UV-234 may undergo less metabolism compared to their unsubstituted counterparts, potentially leading to increased systemic exposure and prolonged biological activity .
  • Acute Toxicity Assessments : Acute toxicity tests have shown high LD50 values (≥1000 mg/kg), indicating relatively low acute toxicity in rodents . However, the implications of chronic exposure remain a concern.

Comparative Analysis of Biological Activity

CompoundOral Bioavailability (%)Half-life (hours)Target Organ
UV-23412.8 - 23Not extensively documentedLiver
Drometrizole~6Varies significantlyLiver
Other Substituted BenzotriazolesVaries (higher than unsubstituted)15.4 - 84.8Liver

The biological activity of UV-234 is attributed to its ability to absorb UV radiation effectively, which protects polymers from photodegradation. However, the potential for bioaccumulation and long-term health effects due to its metabolic pathways warrants further investigation.

Safety and Handling

UV-234 is characterized by low oral toxicity; however, safety data sheets recommend standard precautions during handling due to potential irritative properties upon skin contact or inhalation of dust .

Q & A

Q. What analytical methods are recommended for quantifying this compound in environmental and polymeric matrices?

Methodological Answer: Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for quantification due to its sensitivity and specificity. For environmental matrices (e.g., soil, biosolids), solid-phase extraction (SPE) followed by LC-MS/MS achieves detection limits of 0.1–1 ng/g . In polymer matrices, extraction via Soxhlet apparatus with acetonitrile or tetrahydrofuran, followed by HPLC-UV analysis, is effective, with recovery rates >85% .

Matrix Method LOD/LOQ Key Reference
Soil/BiosolidsSPE + LC-MS/MS0.1–1 ng/gLai et al. (2014)
Polymer FilmsSoxhlet + HPLC-UV10–50 µg/gFDA UNII Data
Acetonitrile SolutionsCertified Reference Material1000 µg/mLPLAS-UV-012S-CN

Q. How is the molecular structure of this compound characterized, and what are its key spectroscopic features?

Methodological Answer: Single-crystal X-ray diffraction confirms a planar benzotriazole moiety connected to a phenolic ring via a C–N bond, with a dihedral angle of 16.6° between the rings. Intramolecular O–H···N hydrogen bonding stabilizes the structure . Key spectroscopic characteristics include:

  • UV-Vis : Strong absorbance at 300–350 nm (ε = 15,000–20,000 L·mol⁻¹·cm⁻¹), typical of benzotriazole UV absorbers .
  • NMR : Distinct signals for tert-pentyl groups (δ 1.2–1.4 ppm in 1^1H NMR) and phenolic OH (δ 5.8 ppm, broad) .

Advanced Research Questions

Q. What are the primary degradation pathways of this compound under environmental and polymer aging conditions?

Methodological Answer: In environmental matrices, photolytic degradation dominates, producing 2-phenylpropan-2-ol and benzotriazole derivatives via C–N bond cleavage. Hydrolysis at elevated pH (>9) generates 4,6-bis(1-methyl-1-phenylethyl)phenol . In polymers, thermal aging (≥150°C) induces cross-linking reactions, forming dimeric species detectable via high-resolution MS .

Q. Contradiction Analysis :

  • Photodegradation Half-Life Discrepancies : Reported half-lives range from 14 days (field soil) to >6 months (lab-controlled UV exposure) . This discrepancy arises from differences in light intensity, matrix opacity, and oxygen availability. Resolving this requires standardized ISO protocols for accelerated aging tests.

Q. How does the substituent architecture (e.g., tert-pentyl groups) influence UV-stabilizing efficiency in polymer composites?

Methodological Answer: The bulky tert-pentyl groups hinder aggregation in polymer matrices, enhancing dispersibility and UV absorption efficiency. Computational modeling (DFT) shows that electron-donating substituents increase the compound’s excited-state lifetime, improving radical scavenging capacity . Experimental validation involves:

DSC/TGA : Measure glass transition temperature (TgT_g) shifts to assess compatibility with polymers like PET.

Accelerated Weathering Tests : Compare yellowness index (YI) and tensile strength retention in composites with/without the stabilizer .

Q. What regulatory challenges arise from its environmental persistence, and how are they methodologically addressed?

Methodological Answer: The compound is classified as a Substance of Very High Concern (SVHC) under REACH due to its persistent, bioaccumulative, and toxic (PBT) properties . Mitigation strategies include:

  • Alternative Synthesis : Designing hydrolyzable ester linkages to reduce environmental persistence .
  • Ecotoxicity Assays : Chronic exposure studies on Daphnia magna (EC₅₀ = 2.5 mg/L) and algae (NOEC = 0.1 mg/L) inform risk assessments .

Q. How do conflicting crystallographic data on hydrogen bonding impact computational modeling of its stability?

Methodological Answer: While X-ray diffraction confirms intramolecular O–H···N bonding , some DFT studies suggest weak intermolecular interactions in amorphous phases. To resolve this:

Variable-Temperature XRD : Analyze thermal expansion coefficients to distinguish intra- vs. intermolecular forces.

Molecular Dynamics Simulations : Compare force fields (e.g., AMBER vs. CHARMM) to model packing efficiency in crystalline vs. polymer-embedded states .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
Reactant of Route 2
Reactant of Route 2
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol

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